4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
The compound “4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate” is a chemical substance with a complex structure . It is also known as "4-[3-(2,4-DIMETHOXYPHENYL)ACRYLOYL]PHENYL 4-CHLOROBENZENECARBOXYLATE" .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. Unfortunately, the exact structure is not provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
- The chemical reactivity of acryloyl(phenyl)benzenesulfonamide derivatives has been studied, leading to the synthesis of novel compounds with potential antitumor activity against HepG2 and MCF-7 cell lines. This includes the synthesis and biological evaluation of derivatives that could afford novel sulfonamide derivatives through various reactions (Fahim & Shalaby, 2019).
- A study on the corrosion inhibition behavior of chalcone derivatives on mild steel in hydrochloric acid solution highlighted the high inhibition activities of these compounds, suggesting their protective applications in industrial settings (Lgaz et al., 2017).
Material Science Applications
- Photolysis and emission spectra studies of substituted polyacrylophenones, including dimethoxyacrylophenone units, have contributed to understanding the photophysical properties of these polymers, indicating their potential use in material science applications (Lukáč & Hrdlovič, 1978).
Biological Screening and Potential Therapeutic Applications
- The synthesis and screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have shown moderate to good biological activities, indicating their potential as therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Photoinitiators for Acrylic Photopolymerization
- Research on novel water-soluble photoinitiators, including the synthesis of sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate, has highlighted their importance in developing "environmentally friendly" and "completely water-soluble" resist systems for photopolymerization applications (Kojima et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO6S/c1-28-20-11-5-17(23(15-20)29-2)6-14-22(25)16-3-9-19(10-4-16)30-31(26,27)21-12-7-18(24)8-13-21/h3-15H,1-2H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQZZHIXGLARC-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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